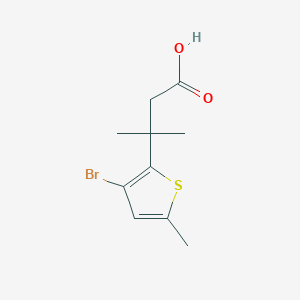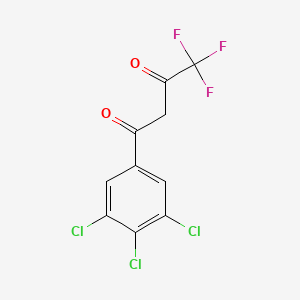
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a bromine atom and a methyl group attached to the thiophene ring, as well as a butanoic acid moiety. Thiophenes are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid typically involves the bromination of a methylthiophene derivative followed by the introduction of the butanoic acid group. One common synthetic route is as follows:
Bromination: The starting material, 5-methylthiophene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the 3-position of the thiophene ring.
Carboxylation: The brominated intermediate is then subjected to a carboxylation reaction using a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene oxides or thiophene dioxides.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Thiophene oxides or thiophene dioxides.
Reduction: Hydrogenated derivatives of the compound.
Substitution: Substituted thiophene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of thiophene-based polymers and materials.
Biology: The compound can be used in the study of thiophene derivatives’ biological activities, including their potential as antimicrobial or anticancer agents.
Medicine: Research into the pharmacological properties of thiophene derivatives may lead to the development of new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid depends on its specific application. In biological systems, thiophene derivatives may interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved may vary depending on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Bromo-5-methylthiophen-2-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a butanoic acid moiety.
3-(3-Bromo-5-methylthiophen-2-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of a butanoic acid moiety.
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylpentanoic acid: Similar structure but with a pentanoic acid moiety instead of a butanoic acid moiety.
Uniqueness
3-(3-Bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom and the butanoic acid moiety can influence the compound’s reactivity, solubility, and potential interactions with biological targets.
Eigenschaften
Molekularformel |
C10H13BrO2S |
|---|---|
Molekulargewicht |
277.18 g/mol |
IUPAC-Name |
3-(3-bromo-5-methylthiophen-2-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H13BrO2S/c1-6-4-7(11)9(14-6)10(2,3)5-8(12)13/h4H,5H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
WMTGHTUXSLLOFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C(C)(C)CC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[2-(Trifluoromethyl)thiolan-2-yl]methanol](/img/structure/B13594952.png)
![[3-(Dimethylamino)oxolan-3-yl]methanol](/img/structure/B13594954.png)
![4-(Benzo[b]thiophen-3-yl)butan-1-amine](/img/structure/B13594961.png)

